Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate
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Overview
Description
Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of an amino group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a corresponding oxazolidinone derivative using a chiral reducing agent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach can enhance the yield and purity of the product while minimizing the formation of by-products. The use of chiral catalysts in the reduction step is also common in industrial settings to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Amine-reactive reagents like acyl chlorides or isocyanates in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or ureas.
Scientific Research Applications
Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: A pheromone of ants with a similar chiral center.
3,4-Dihydroxy-3-methyl-2-pentanone: A metabolite with similar stereochemistry used in plant disease resistance.
Uniqueness
Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which provides it with distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a chiral building block make it a valuable compound in organic synthesis and drug development.
Properties
IUPAC Name |
methyl (3S,4S)-4-aminooxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKCZMNEYIICEE-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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